molecular formula C22H17N3O3 B2498485 (Z)-8-(pyridin-2-ylmethyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one CAS No. 929857-29-4

(Z)-8-(pyridin-2-ylmethyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one

Cat. No.: B2498485
CAS No.: 929857-29-4
M. Wt: 371.396
InChI Key: RFPZUVFWSAMQLC-JAIQZWGSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-8-(pyridin-2-ylmethyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a useful research compound. Its molecular formula is C22H17N3O3 and its molecular weight is 371.396. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

DNA-PK Inhibition and Anti-Platelet Activity

Compounds structurally related to (Z)-8-(pyridin-2-ylmethyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one have been synthesized and evaluated for their DNA-dependent protein kinase (DNA-PK) inhibition and anti-platelet activity. One compound, 8-methyl-2-(pyridin-3-yl(pyridin-3-ylmethyl)amino)-7-(pyridin-3-ylmethoxy)-4H-benz[e]-1,3-oxazin-4-one, exhibited significant inhibitory activity with an IC50 of 2.5 µM (Ihmaid, Al-Rawi, Bradley, Angove, & Robertson, 2012).

Aggregation Enhanced Emission and Multi-Stimuli-Responsive Properties

A study on pyridyl substituted benzamides, structurally similar to the compound , revealed their luminescent properties in solution and solid state. These compounds also exhibited aggregation enhanced emission (AEE) in aqueous-DMF solution, with their AEE behavior depending on solvent polarity. Additionally, they showed mechanochromic properties and displayed multi-stimuli response (Srivastava, Singh, Kumari, Yadav, Gulino, Speghini, Nagarajan, & Mishra, 2017).

Theoretical and Experimental Studies on Spectroscopic Properties

In another study, the spectroscopic properties of compounds similar to this compound were analyzed. The study involved ground structure optimization and calculation of spectroscopic properties using time-dependent density functional theory (TD-DFT). These analyses were crucial in understanding the electronic transitions and molecular orbital characteristics of such compounds (Wang, Zhang, Yu, He, & Zhang, 2012).

Crystal Structure and Hirshfeld Surface Analysis

The crystal structure of a N-(pyridin-2-ylmethyl)benzamide derivative, related to the compound of interest, was studied, revealing the orientation of the pyridine ring with respect to the benzene ring. This study provided insights into the molecular arrangement and potential interactions in the solid state (Artheswari, Maheshwaran, & Gautham, 2019).

Properties

IUPAC Name

(2Z)-8-(pyridin-2-ylmethyl)-2-(pyridin-4-ylmethylidene)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O3/c26-21-17-4-5-19-18(13-25(14-27-19)12-16-3-1-2-8-24-16)22(17)28-20(21)11-15-6-9-23-10-7-15/h1-11H,12-14H2/b20-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFPZUVFWSAMQLC-JAIQZWGSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC3=C2OC(=CC4=CC=NC=C4)C3=O)OCN1CC5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2=C(C=CC3=C2O/C(=C\C4=CC=NC=C4)/C3=O)OCN1CC5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.